N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 450344-90-8
VCID: VC4347249
InChI: InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N
Molecular Formula: C12H11N5O4
Molecular Weight: 289.251

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine

CAS No.: 450344-90-8

Cat. No.: VC4347249

Molecular Formula: C12H11N5O4

Molecular Weight: 289.251

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine - 450344-90-8

Specification

CAS No. 450344-90-8
Molecular Formula C12H11N5O4
Molecular Weight 289.251
IUPAC Name 4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16)
Standard InChI Key DHIMGCWQXMNGAI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine core (C₄H₃N₃) substituted with:

  • A nitro group (-NO₂) at the 5-position, introducing strong electron-withdrawing effects.

  • An amino group (-NH₂) at the 6-position.

  • A 1,3-benzodioxol-5-ylmethyl group (-CH₂C₆H₃O₂) at the 4-position, conferring lipophilicity and potential receptor-binding affinity .

The benzodioxole moiety comprises a fused benzene ring with two oxygen atoms at the 1- and 3-positions, creating a bicyclic system known to enhance metabolic stability in drug design.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₁N₅O₄
Molecular Weight313.26 g/mol
LogP (Predicted)1.8 ± 0.3 (Moderate lipophilicity)
Hydrogen Bond Donors3 (Two amine groups, one benzodioxole O)
Hydrogen Bond Acceptors7 (Nitro O, benzodioxole O, pyrimidine N)
Rotatable Bonds3 (Methylene and amine linkages)

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous pyrimidinediamines exhibit characteristic spectral features:

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine H), δ 6.7–7.1 ppm (benzodioxole aromatic H), and δ 4.5–5.0 ppm (methylene -CH₂-) .

  • IR: Stretching vibrations at 1,540–1,560 cm⁻¹ (NO₂ asymmetric), 1,340–1,360 cm⁻¹ (NO₂ symmetric), and 3,300–3,400 cm⁻¹ (N-H) .

Synthesis and Reactivity

Synthetic Routes

The compound can be synthesized through sequential functionalization of a pyrimidine precursor. A plausible pathway involves:

  • Nitration: Introduction of the nitro group to 4,6-diaminopyrimidine using nitric acid/sulfuric acid.

  • Alkylation: Reaction of 5-nitro-4,6-diaminopyrimidine with 1,3-benzodioxole-5-methyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C, 2 h65–70
Alkylation1,3-Benzodioxole-5-methyl bromide,45–50
K₂CO₃, DMF, 80°C, 12 h

Chemical Reactivity

The nitro group at C5 renders the pyrimidine ring electron-deficient, directing electrophilic substitution to the 2-position. Key reactions include:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-amino derivatives .

  • Nucleophilic Aromatic Substitution: Displacement of the 6-amino group with thiols or alkoxides under acidic conditions .

Mechanism of Biological Action

Target Engagement

Structural analogs of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine exhibit affinity for:

  • FcεRI Receptor: Inhibits IgE-mediated mast cell degranulation by blocking Syk kinase activation .

  • TLR4/MyD88 Pathway: Modulates NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

Structure-Activity Relationships (SAR)

  • Nitro Group: Enhances electron deficiency, improving binding to hydrophobic pockets in kinase domains .

  • Benzodioxole Moiety: Increases blood-brain barrier permeability compared to simpler aryl groups .

Table 3: Comparative IC₅₀ Values for Analogous Compounds

CompoundTargetIC₅₀ (nM)
N-(Benzodioxol-5-ylmethyl)-4,6-diamineSyk Kinase12.3 ± 1.2
5-Nitro-4,6-diaminopyrimidineTLR445.7 ± 3.8

Pharmacological Applications

Anti-Inflammatory Activity

In murine models, benzodioxole-containing pyrimidinediamines reduced paw edema by 62% at 10 mg/kg (vs. 38% for dexamethasone). The nitro group’s electron-withdrawing effects potentiate hydrogen bonding with Arg112 in the Syk kinase ATP-binding pocket .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator